2-(Benzyloxy)-1,3-benzothiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-phenylmethoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
YMNZEPCZQFSIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to 2-(Benzyloxy)-1,3-benzothiazol-5-amine and Related Analogs
The synthesis of the title compound and its analogs can be achieved through various methodologies, each with its own advantages in terms of efficiency, scalability, and environmental impact.
A common and versatile approach to synthesizing this compound involves a multi-step pathway. A plausible and frequently utilized route commences with a suitably substituted aniline (B41778) derivative, which undergoes cyclization to form the benzothiazole (B30560) core, followed by functional group interconversions to install the requisite amino and benzyloxy groups.
One such pathway could start from 4-substituted anilines, which are treated with potassium thiocyanate (B1210189) and bromine in acetic acid to form the 2-aminobenzothiazole (B30445) ring system. acs.org For the specific target molecule, a likely precursor would be a 5-nitro-substituted benzothiazole. The synthesis of related 2-(benzyloxy)benzothiazole derivatives has been reported, often starting from the condensation of 2-aminothiophenols with appropriate aldehydes or carboxylic acids. For instance, the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives has been achieved through the condensation of 2-aminothiophenol (B119425) with 2,4-dihydroxybenzaldehyde, followed by benzylation. researchgate.netsemanticscholar.org
A targeted synthesis for this compound would likely involve the initial formation of a 2-alkoxy-5-nitrobenzothiazole intermediate. This can be followed by the reduction of the nitro group to the desired 5-amino functionality. The synthesis of 2-aminobenzothiazoles with N-functionalized groups in the benzene (B151609) ring is often achieved from the corresponding nitro-derivatives by reduction of the nitro group to an amino group. nih.gov
Table 1: Representative Multi-Step Synthesis Pathway
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4-nitrophenol | Benzoyl chloride, then Lawesson's reagent | 2-Phenyl-5-nitrobenzothiazole |
| 2 | 2-Phenyl-5-nitrobenzothiazole | m-CPBA | 2-Phenyl-5-nitrobenzothiazole-N-oxide |
| 3 | 2-Phenyl-5-nitrobenzothiazole-N-oxide | Sodium benzyloxide | 2-(Benzyloxy)-5-nitrobenzothiazole |
In the pursuit of greener and more sustainable chemical processes, catalyst- and additive-free methods for benzothiazole synthesis have gained significant attention. These methods often utilize microwave irradiation or rely on the inherent reactivity of the starting materials under specific solvent and temperature conditions. nih.govrsc.org While a specific catalyst-free synthesis for this compound has not been extensively documented, general methodologies for the synthesis of 2-substituted benzothiazoles provide a strong foundation. For example, the condensation of 2-aminothiophenols with aldehydes can proceed without a catalyst in solvents like DMSO, which can also act as an oxidant. researchgate.net
These approaches offer advantages such as simplified purification procedures, reduced waste generation, and avoidance of toxic and expensive metal catalysts. The application of these methods to the synthesis of the title compound would likely involve the reaction of a suitably substituted 2-aminothiophenol with a benzyl-containing electrophile under thermal or microwave conditions in a high-boiling polar aprotic solvent.
One-pot and microwave-assisted syntheses represent highly efficient strategies for the construction of benzothiazole derivatives, significantly reducing reaction times and often improving yields. jocpr.com Microwave irradiation has been successfully employed for the one-pot synthesis of various benzothiazole libraries. nih.gov A general approach involves the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation, which can be completed in minutes. nih.gov
For the synthesis of this compound, a one-pot approach could be envisioned where a 4-substituted-2-aminothiophenol is reacted with a source of the benzyloxycarbonyl group, followed by in-situ cyclization and subsequent decarboxylation under microwave irradiation. The use of microwave assistance in the key cyclization step can dramatically accelerate the reaction, making it a highly attractive method for rapid library synthesis and process optimization.
Functional Group Reactivity and Derivatization Strategies for this compound
The presence of a primary aromatic amine and a benzyloxy ether group provides two key handles for the further functionalization of this compound, allowing for the synthesis of a wide array of derivatives.
The 5-amino group of the benzothiazole ring is a versatile functional group that can readily undergo a variety of chemical transformations. As a nucleophile, it can participate in substitution and addition reactions.
Nucleophilic Substitution: The amine group can react with various electrophiles. For instance, acylation with chloroacetyl chloride can introduce a reactive handle for further substitution with other amines or nucleophiles. nih.govresearchgate.net This two-step process allows for the introduction of a wide range of substituents at the 5-amino position. The synthesis of 5-substituted-2-aminothiazoles can also be achieved through a halogenation/nucleophilic substitution protocol. jocpr.com
Amidation: The primary amine can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids with activating agents. This is a common strategy to introduce a variety of functional groups and to modulate the electronic properties of the benzothiazole system. The reaction of 2-aminobenzothiazole derivatives with acyl chlorides is a well-established method for the synthesis of N-acylated products. nih.gov
Table 3: Derivatization of the Amine Moiety
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Inert Solvent | N-(2-(Benzyloxy)-1,3-benzothiazol-5-yl)amide |
| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl/N-Aryl-2-(benzyloxy)-1,3-benzothiazol-5-amine |
The benzyloxy group serves as both a key structural feature and a potential site for chemical modification. Its cleavage can unmask a hydroxyl group, while oxidation can provide access to other functionalities.
Ether Cleavage: The benzyloxy group is a common protecting group for phenols and can be cleaved under various conditions to reveal the corresponding phenol. Catalytic hydrogenolysis is a mild and efficient method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. acsgcipr.orgacsgcipr.org This method is often preferred due to its clean reaction profile. Alternative methods for benzyl (B1604629) ether cleavage include the use of strong Lewis acids like boron tribromide (BBr₃), which is particularly effective for cleaving aryl ethers. sci-hub.red
Oxidation: The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, which can lead to the formation of a benzoate (B1203000) ester. This transformation can be achieved using various oxidizing agents. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to the corresponding carbonyl compounds. researchgate.netdu.ac.in Recent advances have also highlighted methods for the selective oxidation of benzylic C-H bonds in heterocyclic compounds. nih.govsci-hub.red This oxidation provides a pathway to further derivatize the molecule at the 2-position.
Table 4: Modification of the Benzyloxy Group
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ether Cleavage (Hydrogenolysis) | H₂, Pd/C | Solvent (e.g., Ethanol, Ethyl Acetate) | 5-Amino-1,3-benzothiazol-2-ol |
| Ether Cleavage (Lewis Acid) | BBr₃ | Inert Solvent (e.g., CH₂Cl₂) | 5-Amino-1,3-benzothiazol-2-ol |
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the functionalization of the benzene portion of the benzothiazole nucleus. In the case of this compound, the regiochemical outcome of such reactions is dictated by the electronic properties and directing effects of the substituents already present on the benzothiazole ring system: the 5-amino group and the 2-benzyloxy group.
The benzene ring of the benzothiazole system is generally less reactive towards electrophiles than benzene itself due to the electron-withdrawing nature of the fused thiazole (B1198619) ring. However, the presence of the powerful electron-donating amino group (-NH₂) at the C-5 position significantly activates the benzene ring for electrophilic attack. The amino group is a strong activating group and an ortho-, para-director. Given its position at C-5, it will direct incoming electrophiles primarily to the C-4 and C-6 positions.
The 2-benzyloxy group, being an alkoxy group, is also an activating group, though weaker than the amino group. It donates electron density to the aromatic system via resonance. Its influence on the benzene part of the benzothiazole ring is less direct but would generally favor substitution at positions that are para to the heteroatoms of the thiazole ring, which includes the C-4 and C-6 positions.
The synergistic directing effects of the 5-amino and 2-benzyloxy groups would therefore strongly favor electrophilic substitution at the C-4 and C-6 positions. The precise distribution of products would depend on the specific electrophile, reaction conditions, and steric hindrance.
Detailed research findings on the direct electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, insights can be drawn from related benzothiazole structures. For instance, the nitration of 2-aminobenzothiazole is known to produce a mixture of isomers. To achieve better regioselectivity, the amino group is often acylated first. The resulting 2-acylaminobenzothiazole, upon nitration, yields the 6-nitro derivative with high selectivity, demonstrating the utility of a directing group to control the position of substitution. google.com
Similarly, Friedel-Crafts acylation, another key electrophilic aromatic substitution, has been shown to proceed with high regioselectivity on related benzothiazole systems. For example, the acylation of 2(3H)-benzothiazolone occurs preferentially at the C-6 position. cerist.dz
Below are illustrative data tables based on reactions performed on related benzothiazole derivatives, which provide insight into the potential reactivity of the benzothiazole ring system.
Table 1: Representative Nitration of a 2-Acylaminobenzothiazole Derivative
This table illustrates the regioselective nitration of a benzothiazole ring, where the directing effect of the acylamino group favors substitution at the C-6 position. google.com
| Starting Material | Reagents and Conditions | Major Product | Yield |
| 2-Acetylaminobenzothiazole | HNO₃, H₂SO₄, 5-10 °C | 2-Acetylamino-6-nitrobenzothiazole | High |
Table 2: Representative Friedel-Crafts Acylation of a Benzothiazolone Derivative
This table demonstrates the regioselectivity of Friedel-Crafts acylation on a benzothiazolone ring, targeting the C-6 position. cerist.dz
| Starting Material | Reagents and Conditions | Major Product | Yield |
| 2(3H)-Benzothiazolone | Benzoyl Chloride, AlCl₃/SiO₂, 85°C | 6-Benzoyl-2(3H)-benzothiazolone | Good |
These examples underscore the principle that electrophilic substitution on the benzothiazole ring is highly influenced by the directing effects of existing substituents. For this compound, the powerful activating and directing effect of the 5-amino group is expected to be the dominant factor, leading to substitution primarily at the C-4 and C-6 positions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Benzyloxy)-1,3-benzothiazol-5-amine, both proton (¹H) and carbon-13 (¹³C) NMR are leveraged to map the connectivity and electronic environment of each atom within the molecule.
Proton NMR (¹H NMR) Applications
Proton NMR spectroscopy of this compound is anticipated to reveal a series of distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyloxy group, and the amine protons.
The aromatic region of the spectrum is expected to be complex due to the substituted nature of the benzothiazole and benzyl rings. The protons on the benzothiazole ring system, influenced by the electron-donating amine group at the C5 position and the electron-withdrawing nature of the thiazole (B1198619) ring, will exhibit characteristic chemical shifts and coupling patterns. Specifically, the proton at the C4 position is expected to appear as a doublet, coupled to the proton at C6. The proton at C7 should also present as a doublet, coupled to the proton at C6.
The five protons of the benzyl group's phenyl ring will likely appear as a multiplet in the range of 7.30-7.50 ppm. The methylene protons (-CH₂-) of the benzyloxy group are diastereotopic and are expected to resonate as a singlet at approximately 5.40 ppm. The protons of the amine group (-NH₂) at the C5 position are predicted to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ (Amine) | ~3.80 | Broad Singlet | - |
| -CH₂- (Benzyloxy) | ~5.40 | Singlet | - |
| Benzothiazole H-6 | ~6.80 | Doublet of Doublets | J = 8.4, 2.2 |
| Benzothiazole H-7 | ~7.50 | Doublet | J = 8.4 |
| Benzothiazole H-4 | ~7.10 | Doublet | J = 2.2 |
| Benzyl Ring Protons | 7.30 - 7.50 | Multiplet | - |
Carbon-13 NMR (¹³C NMR) Applications
Complementing the proton NMR data, ¹³C NMR spectroscopy provides crucial information regarding the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
The carbon atom of the benzyloxy methylene group (-CH₂-) is expected to have a chemical shift in the aliphatic region, around 70 ppm. The aromatic region will contain signals for the carbons of both the benzothiazole and benzyl rings. The C2 carbon of the benzothiazole ring, being attached to both nitrogen and the benzyloxy group, is anticipated to be significantly downfield, likely in the range of 165-170 ppm. The carbons of the benzothiazole ring will have their chemical shifts influenced by the substituents, with the C5 carbon bearing the amino group expected to be shielded relative to the other aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- (Benzyloxy) | ~70.0 |
| Benzothiazole C4 | ~110.0 |
| Benzothiazole C6 | ~115.0 |
| Benzothiazole C7 | ~122.0 |
| Benzothiazole C3a | ~132.0 |
| Benzyl Ring C (ipso) | ~136.0 |
| Benzyl Ring C (ortho, meta, para) | 128.0 - 129.0 |
| Benzothiazole C7a | ~145.0 |
| Benzothiazole C5 | ~148.0 |
| Benzothiazole C2 | ~168.0 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, various MS techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC/MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and mass analysis. While the volatility of this compound may be a consideration, GC-MS analysis would yield a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak for benzyl ethers. Other fragments would arise from the benzothiazole core.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and less volatile molecules. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. This technique is particularly useful for accurately confirming the molecular weight of the compound with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₂N₂OS), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value. This high degree of accuracy is crucial for unequivocally confirming the molecular formula of the synthesized compound and distinguishing it from other potential isomers.
| Analysis | Predicted Observation | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂OS | - | - |
| Molecular Weight | 256.33 | - | - |
| ESI-MS | [M+H]⁺ | 257.07 | Protonated molecular ion |
| HRMS (ESI) | [M+H]⁺ | 257.0743 | Calculated exact mass for C₁₄H₁₃N₂OS⁺ |
| GC-MS Fragmentation | [C₇H₇]⁺ | 91 | Tropylium ion (often base peak) |
| [M-C₇H₇]⁺ | 165 | Loss of the benzyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. For a complex molecule like this compound, the IR spectrum would be expected to display a series of absorption bands that confirm the presence of its key structural features: a primary amine, a benzothiazole core, and a benzyloxy group.
The primary amine (-NH₂) group is typically characterized by two distinct absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of a primary amine is further supported by an N-H bending (scissoring) vibration, which is expected to appear in the 1650-1580 cm⁻¹ range.
The benzothiazole ring system gives rise to several characteristic absorptions. The C=N stretching vibration of the thiazole ring is expected to be observed in the 1630-1550 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene (B151609) and thiazole portions of the molecule will produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-S bond, while a weaker absorber, may show a band in the fingerprint region.
The benzyloxy group introduces additional characteristic peaks. The C-O-C ether linkage is expected to show a strong stretching absorption band in the 1260-1000 cm⁻¹ range. The aromatic rings of the benzyloxy group and the benzothiazole core will also exhibit C-H stretching vibrations just above 3000 cm⁻¹ and out-of-plane C-H bending vibrations below 900 cm⁻¹.
While a specific spectrum for this compound is not available, a study on the related isomer, 6-(Benzyloxy)-1,3-benzothiazol-2-amine, reported the -NH₂ stretching vibration at 3436 cm⁻¹. core.ac.uk This provides an experimental reference point for the expected N-H stretching frequency.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | Primary Amine (-NH₂) | N-H Stretch |
| 3100-3000 | Aromatic Ring | C-H Stretch |
| 2950-2850 | Methylene (-CH₂-) | C-H Stretch |
| 1650-1580 | Primary Amine (-NH₂) | N-H Bend |
| 1630-1550 | Benzothiazole Ring | C=N Stretch |
| 1600-1450 | Aromatic Ring | C=C Stretch |
| 1260-1000 | Ether (-C-O-C-) | C-O Stretch |
| Below 900 | Aromatic Ring | C-H Bend (out-of-plane) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For this compound, with the molecular formula C₁₄H₁₂N₂OS, the theoretical elemental composition can be calculated with high precision.
A close correlation between the experimental ("found") and theoretical ("calculated") values, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity.
Table 2: Theoretical vs. Illustrative Experimental Elemental Analysis for C₁₄H₁₂N₂OS
| Element | Theoretical Mass % | Illustrative Found Mass % |
| Carbon (C) | 65.60% | 65.52% |
| Hydrogen (H) | 4.72% | 4.78% |
| Nitrogen (N) | 10.93% | 10.87% |
| Oxygen (O) | 6.24% | Not Determined |
| Sulfur (S) | 12.51% | 12.45% |
Note: Oxygen is typically not directly measured and is often calculated by difference. The "Illustrative Found Mass %" values are hypothetical examples demonstrating typical experimental results.
Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is the method of choice for assessing its purity and for preparative separation from reaction byproducts or starting materials.
A reverse-phase HPLC method would be highly suitable for this analysis. In this mode, a nonpolar stationary phase (such as a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column.
For this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation and sharp peaks. A typical mobile phase would consist of a mixture of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, as the benzothiazole and phenyl rings are strong chromophores that will absorb UV light at specific wavelengths. The appearance of a single, sharp peak in the chromatogram is a strong indicator of the compound's high purity.
Table 3: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for this specific analyte to achieve the best separation and sensitivity.
Medicinal Chemistry and Biological Activity Investigations
Evaluation of Antimicrobial Potency
The benzothiazole (B30560) nucleus is a privileged scaffold in medicinal chemistry, known to impart significant antimicrobial properties. nih.govresearchgate.net Derivatives are frequently investigated for their ability to combat bacterial, fungal, and mycobacterial infections, often showing activity comparable to or exceeding that of established drugs. ekb.egresearchgate.net
Derivatives of the benzothiazole core have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. bohrium.com In various studies, newly synthesized compounds have been screened against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ekb.egwisdomlib.orgsemanticscholar.org
Structure-activity relationship (SAR) analyses indicate that the antibacterial efficacy is often influenced by the nature and position of substituents on the benzothiazole ring system and any attached moieties. For instance, the introduction of chloro and phenyl groups can enhance lipophilicity, which may improve interaction with and disruption of microbial membranes. ekb.eg Similarly, certain azo dyes containing the benzothiazole moiety have shown potent activity. nih.gov In one study, a series of 2,6-disubstituted benzothiazoles were found to be most active against Moraxella catarrhalis, with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Other research has identified benzothiazole-based thiazole (B1198619) derivatives and isoniazid-containing pyrimido[2,1-b] benzothiazoles as effective antibacterial agents. ekb.egnih.gov
| Compound Type | Bacterial Strain(s) | Observed Activity (MIC/ZOI) | Reference |
|---|---|---|---|
| 2,6-disubstituted benzothiazole | Moraxella catarrhalis | MIC = 4 µg/mL | nih.gov |
| Azo dye containing benzothiazole | S. aureus, E. coli | MIC = 78.125 µg/mL | nih.gov |
| Thiazolidinone derivative of benzothiazole | S. aureus, L. monocytogenes | MIC = 0.15 mg/mL | nih.gov |
| Isoniazid-containing pyrimido[2,1-b] benzothiazole | Enterobacter aerogenes | Zone of Inhibition (ZOI) = 25 mm | nih.gov |
The antifungal potential of benzothiazole derivatives has been extensively explored, with many compounds showing potent activity against a wide spectrum of fungal pathogens, including clinically relevant Candida species. nih.govrsc.org Research has demonstrated that modifications to the benzothiazole scaffold can lead to compounds with significant fungicidal activity. rsc.orgresearchgate.net
For example, one study reported a series of novel benzothiazole derivatives designed as inhibitors of N-myristoyltransferase (NMT), a key fungal enzyme. rsc.orgresearchgate.net A lead compound from this series, designated 6m, exhibited potent, broad-spectrum activity against various fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with efficacy greater than the standard drug fluconazole. rsc.orgresearchgate.net This compound also showed in vivo antifungal effects in a Caenorhabditis elegans-Candida albicans infection model. rsc.org Other studies have identified 2-aryl substituted benzothiazoles and related structures with significant activity against Candida albicans and Aspergillus niger. nih.govijpsr.com
| Compound/Derivative Type | Fungal Strain(s) | Observed Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Pyrido[2,1-b]benzo[d]thiazole derivative (Compound 6) | Candida albicans | MIC = 125 pg/mL | nih.gov |
| NMT Inhibitor (Compound 6m) | Cryptococcus neoformans, Candida glabrata | More potent than fluconazole | rsc.orgresearchgate.net |
| 2-(3-chlorophenylthio)benzothiazole | Botrytis cinerea | IC50 = 0.65 µg/mL | researchgate.net |
| 2-(2-chlorophenylthio)benzothiazole | Botrytis cinerea | IC50 = 0.69 µg/mL | researchgate.net |
The development of new anti-tubercular agents is a global health priority, and benzothiazole derivatives have emerged as a highly promising class of compounds in this area. nih.govrsc.org Numerous studies have focused on the synthesis and evaluation of benzothiazole-containing molecules for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. ijpsr.comresearchgate.netbiorxiv.org
Research has shown that 2-amino-substituted benzothiazoles and related structures often exhibit significant anti-tubercular activity. biorxiv.orgdergipark.org.trtbdrugaccelerator.org SAR studies have revealed that the potency of these compounds can be enhanced by the presence of electron-withdrawing groups like chlorine and fluorine on the benzothiazole core or associated phenyl rings. ijpsr.com In one study, a benzothiazole derivative with an isoquinoline (B145761) nucleus (BNTZ 9) showed remarkable activity at 8 µg/mL against both the susceptible H37Rv strain and MDR strains of Mtb. researchgate.net Another compound featuring a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL against the H37Rv strain. researchgate.net These findings underscore the potential of the benzothiazole scaffold as a foundation for developing novel anti-TB drugs. rsc.orgdergipark.org.tristanbul.edu.tr
| Compound/Derivative Type | Mtb Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| BNTZ 2 (with naphthalene nucleus) | H37Rv | 6 µg/mL | researchgate.net |
| BNTZ 9 (with isoquinoline nucleus) | H37Rv and MDR strains | 8 µg/mL | researchgate.net |
| Benzothiazolylpyrimidine-5-carboxamide (7a) | H37Rv | 0.08 µM | nih.gov |
| Benzothiazole-azetidinone derivative (A6) | H37Rv | Significant activity compared to isoniazid | dergipark.org.tristanbul.edu.tr |
Exploration of Anticancer and Antiproliferative Effects
The benzothiazole scaffold is a key pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating potent and selective activity against a wide array of human cancer cell lines. asianpubs.orgresearchgate.netnih.govresearchgate.net
A multitude of studies have reported the synthesis of novel benzothiazole derivatives and their subsequent evaluation for cytotoxic effects against panels of human cancer cells. nih.govfrontiersin.org These compounds have shown activity against cancers of the lung, colon, breast, and larynx, among others. asianpubs.orgfrontiersin.orgscispace.com For example, 2-(4-aminophenyl) benzothiazoles have been identified as a particularly potent class, with selective antitumor action against breast, ovarian, colon, and renal cancer cell lines. asianpubs.orgresearchgate.net
In one study, a series of pyrido[2,1-b]benzo[d]thiazole derivatives were evaluated, with several compounds exhibiting greater cytotoxic action than the standard chemotherapeutic drug doxorubicin. nih.gov The most potent compound, designated as compound 7, had an IC50 value of 42.55 pg/mL. nih.gov Another study focused on a series of 2-methylbenzo[d]thiazole derivatives, where compound T2 showed the most significant activity across all tested cell lines, including human small cell lung carcinoma and mouse melanoma. asianpubs.org More recently, a derivative named B7 was found to significantly inhibit the proliferation of A431 (skin), A549 (lung), and H1299 (lung) cancer cells. nih.govfrontiersin.org
| Compound/Derivative Type | Human Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Pyrido[2,1-b]benzo[d]thiazole (Compound 7) | Not specified | IC50 = 42.55 pg/mL | nih.gov |
| 2-methylbenzo[d]thiazole (Compound T2) | Lung, Melanoma, Larynx | Most significant activity in series | asianpubs.org |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significant proliferation inhibition | nih.govfrontiersin.org |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | IC50 = 68 µg/mL | researchgate.netjnu.ac.bd |
| Pyrimido[2,1-b]benzothiazole (Compound 3) | Lung NCI-H522 | GI50 = 22.3 nM | nih.gov |
To understand the basis of their anticancer activity, research has focused on identifying the specific molecular targets and cellular pathways modulated by benzothiazole derivatives. researchgate.net Key mechanisms of action that have been uncovered include the inhibition of crucial enzymes like receptor tyrosine kinases and the disruption of cytoskeletal components essential for cell division. researchgate.netnih.gov
Tubulin Colchicine-Binding Site: A significant mechanism for the antiproliferative effects of certain benzothiazole derivatives is the inhibition of tubulin polymerization. researchgate.net These compounds act as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction prevents the assembly of microtubules, which are critical for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). researchgate.netnih.gov Several structurally diverse classes of compounds, including some benzothiazole analogues, have been developed as potent tubulin inhibitors that target this site. researchgate.netnih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Another well-established target for benzothiazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) that plays a pivotal role in cancer cell proliferation, survival, and metastasis. nih.govnih.gov Overexpression of EGFR is common in many cancers, making it an attractive target for therapeutic intervention. nih.gov Specific benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed and synthesized as EGFR-TK inhibitors. nih.govnih.govresearchgate.net These compounds function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the signaling pathways that drive tumor growth. nih.gov In one study, a novel benzothiazole derivative showed a high inhibitory activity against EGFR-TK, with a percentage enzyme inhibition of 70.58%. nih.govresearchgate.net
Neuropharmacological Applications and Modulations
The benzothiazole scaffold, particularly derivatives of 2-(Benzyloxy)-1,3-benzothiazol-5-amine, has been the subject of significant investigation in neuropharmacology. Researchers have explored its potential to modulate various targets within the central nervous system, leading to the discovery of promising activities for treating neurodegenerative and neurological disorders.
Monoamine Oxidase B (MAO-B) Inhibitory Activity and Selectivity
A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and synthesized to explore their potential as inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it prevents the degradation of dopamine (B1211576) in the brain. researchgate.net
In vitro studies have demonstrated that these benzothiazole derivatives exhibit potent and selective inhibitory activity against human MAO-B. researchgate.net For instance, one of the most promising compounds from a synthesized series, designated as compound 3h, displayed a half-maximal inhibitory concentration (IC50) of 0.062 µM for MAO-B. nih.govnih.govresearchgate.net Further kinetic analysis revealed that its mode of inhibition is both competitive and reversible. nih.govnih.gov The entire series of derivatives showed excellent inhibitory activities against MAO-B while having comparatively weak effects on the MAO-A isoform, indicating a high degree of selectivity for MAO-B. nih.gov This selectivity is a crucial attribute, as non-selective MAO inhibition can lead to undesirable side effects.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Derivative 3h | 0.062 | >100 | >1612 |
| Safinamide | 0.098 | 9.8 | 100 |
| Rasagiline | 0.006 | 0.87 | 145 |
This table presents the MAO-B inhibitory activity and selectivity of a representative benzothiazole derivative compared to known MAO-B inhibitors.
Research on Anti-Parkinson's Disease Agents
The potent and selective MAO-B inhibitory activity of 2-(benzyloxy)phenyl-benzothiazole derivatives makes them promising candidates for the development of anti-Parkinson's disease (PD) agents. nih.govnih.gov The pathogenesis of PD is complex, involving factors like oxidative stress and neuroinflammation in addition to the loss of dopamine neurons. nih.gov Therefore, multifunctional agents that can address several of these factors are highly sought after.
Research has shown that beyond MAO-B inhibition, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives possess other valuable properties. nih.gov The representative compound 3h, for example, demonstrated significant antioxidant effects, the ability to chelate metal ions, and good neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov Furthermore, it showed the potential to permeate the blood-brain barrier (BBB), a critical requirement for any centrally acting drug. nih.govnih.gov These multi-target characteristics suggest that such benzothiazole derivatives could offer a more comprehensive therapeutic approach to managing Parkinson's disease. researchgate.net
Beta-Amyloid (Aβ) Aggregation Inhibition for Alzheimer's Disease
The aggregation of beta-amyloid (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease (AD). scienceopen.comnih.govarxiv.org Consequently, inhibiting this aggregation process is a major therapeutic goal. The benzothiazole scaffold has been identified as a promising structure for designing Aβ aggregation inhibitors. physiciansweekly.comnih.gov
Derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for their ability to inhibit Aβ aggregation. physiciansweekly.com In one study, certain compounds based on a (benzo[d]thiazol-2-yl)-1-phenylmethanimine structure were shown to effectively inhibit Aβ fibril formation in a plate reader-based assay. physiciansweekly.com Molecular dynamics simulations have also been used to understand how these compounds interact with and disrupt the formation of Aβ aggregates. physiciansweekly.com While research has not specifically focused on this compound itself, the broader findings for related benzothiazole structures indicate the potential of this chemical family in the development of treatments for Alzheimer's disease. nih.gov
Anticonvulsant Activity Assessments
Epilepsy is a neurological disorder characterized by recurrent seizures. nih.gov The benzothiazole moiety has been incorporated into various molecular structures to assess their potential as anticonvulsant agents. nih.govresearchgate.net These evaluations are typically conducted using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent different types of seizure activity. nih.gov
While specific studies on the anticonvulsant properties of this compound are not prominent, research on other benzothiazole derivatives has shown promising results. researchgate.net For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related heterocyclic compounds, displayed significant anti-MES activities. nih.gov The consistent anticonvulsant potential observed across various benzothiazole-containing compounds suggests that this scaffold is a valuable pharmacophore for designing new antiepileptic drugs. researchgate.net
| Seizure Model | Description | Relevance |
| Maximal Electroshock (MES) | Induces generalized tonic-clonic seizures. | Models generalized seizures and tests a compound's ability to prevent seizure spread. nih.govnih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) | A chemical convulsant that induces clonic seizures. | Models absence seizures and tests a compound's ability to elevate the seizure threshold. nih.govmdpi.com |
| 6 Hz Psychomotor Seizure Test | Induces seizures that are often resistant to standard antiepileptic drugs. | Models drug-resistant partial seizures. nih.gov |
This table outlines common preclinical models used to assess the anticonvulsant activity of chemical compounds.
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is primarily found in the central nervous system where it acts as an autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.orgdoi.org Antagonists of the H3 receptor can increase the release of these neurotransmitters, leading to stimulant and pro-cognitive effects. wikipedia.org This has made the H3 receptor an attractive target for treating conditions such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgnih.gov
Research into non-imidazole H3 receptor antagonists has included the investigation of 2-substituted benzothiazoles. nih.gov Studies have shown that compounds such as 2-(4-piperidinyl)benzothiazoles and 2-[1-(4-piperazinyl)]benzothiazoles can exhibit moderate to good activity as H3 receptor antagonists. nih.gov The specific activity is dependent on the nature of the substituents on the benzothiazole ring and associated structures. nih.gov These findings establish the benzothiazole scaffold as a viable starting point for the design of novel H3 receptor antagonists.
Broader Spectrum Biological Activities of Benzothiazole Scaffolds
The benzothiazole nucleus is a versatile bicyclic heterocyclic system that is a constituent of numerous compounds with a wide range of biological activities. nih.gov Beyond its applications in neuropharmacology, the benzothiazole scaffold has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov This diverse bioactivity profile underscores the medicinal chemistry importance of this structural motif and encourages its further exploration for the development of new therapeutic agents across different disease areas.
Anti-inflammatory Research
Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable anti-inflammatory properties. nih.govsphinxsai.com A series of these compounds, when subjected to evaluation, showed significant activity in carrageenan-induced paw edema in rats. sphinxsai.comhumanjournals.com Specifically, compounds with a chloro substitution at the 5-position, or a methoxy (B1213986) group at the 4 or 6-position of the benzothiazole ring system exhibited enhanced anti-inflammatory effects, comparable to the standard drug diclofenac (B195802). sphinxsai.comresearchgate.net The anti-inflammatory potential of these derivatives is often attributed to their ability to inhibit inflammatory mediators. nih.gov
Further studies have revealed that incorporating a phenylsulfonamido group or creating carboxamides of 2-aminobenzothiazole can yield compounds with potent anti-inflammatory activity. nih.gov Certain derivatives have shown inhibition of inflammation at nanomolar concentrations, rivaling the efficacy of conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of these compounds is driven by the need for effective anti-inflammatory agents with improved safety profiles, particularly concerning gastrointestinal side effects associated with long-term NSAID use. sphinxsai.com Research has also explored the synthesis of 2-substituted benzothiazoles that show promise in reducing inflammation by suppressing key signaling pathways involved in the inflammatory response, such as the NF-κB/COX-2/iNOS pathway. nih.gov
| Compound | Substitution on Benzothiazole Ring | Observed Anti-inflammatory Activity | Reference |
|---|---|---|---|
| Bt2 | 5-chloro | Most active in the series, comparable to diclofenac sodium. | sphinxsai.comresearchgate.net |
| Bt | 6-methoxy | Most active in the series, comparable to diclofenac sodium. | sphinxsai.comresearchgate.net |
| Bt7 | 6-methoxy | Most active in the series, comparable to diclofenac sodium. | sphinxsai.comresearchgate.net |
| - | 4-methoxy | Showed better anti-inflammatory activity. | sphinxsai.comresearchgate.net |
Antileishmanial Investigations
The benzothiazole scaffold has been a focal point in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. nih.govresearchgate.net Various derivatives of benzothiazole have been synthesized and screened for their in vitro activity against Leishmania species, such as Leishmania infantum and Leishmania amazonensis. nih.govnih.gov These studies have identified several compounds with potent antileishmanial effects. nih.gov
For instance, a series of benzothiazole derivatives showed activity against Leishmania major with IC50 values in the micromolar range. researchgate.netiaea.org Specific substitutions on the benzothiazole ring have been found to be critical for activity. nih.gov For example, the addition of a benzothiazole group to an amino-9-(10H)-acridinone ring was shown to enhance antileishmanial properties. nih.gov Furthermore, derivatives featuring a 6-amino-benzothiazole or a 6-nitro-benzothiazole group demonstrated selective toxicity against the amastigote stage of the parasite, which is the clinically relevant form. nih.gov
In silico analyses of promising benzothiazole derivatives have suggested good profiles for oral bioavailability and safety, making them attractive candidates for further preclinical development. nih.gov The mechanism of action for some of these compounds is thought to involve mitochondrial dysfunction in the parasite. nih.gov
| Compound | Target Species | IC50 Value (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Compound 2 | Leishmania major | 18.32 ± 0.18 | - | researchgate.netiaea.org |
| Compound 5 | Leishmania major | 19.72 ± 0.32 | - | researchgate.netiaea.org |
| Compound 3 | Leishmania major | 21.87 ± 0.43 | - | researchgate.netiaea.org |
| Unnamed | Leishmania amazonensis (promastigotes) | 28.86 | Substitution at position 4 of the aromatic ring. | nih.gov |
| Unnamed | Leishmania amazonensis (amastigotes) | 7.70 | Substitution at position 4 of the aromatic ring. | nih.gov |
Exploration of Antidiabetic and Anthelmintic Potential
Antidiabetic Potential:
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.govresearchgate.net A number of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.govresearchgate.net The proposed mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of metabolic syndrome. nih.govresearchgate.net Docking studies have suggested that these compounds can interact with the catalytic amino acid residues of 11β-HSD1. nih.gov Additionally, other benzothiazole derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which could also contribute to their antihyperglycemic effects. nih.gov
Anthelmintic Potential:
The benzothiazole nucleus is also a key structural feature in compounds being investigated for their anthelmintic properties. ijnrd.orgresearchgate.net Various derivatives have been synthesized and evaluated for their in vitro activity against parasitic worms. ijnrd.orgresearchgate.net For example, certain novel benzothiazole derivatives have shown good anthelmintic activity against earthworms, which are commonly used as a model for screening. ijnrd.orgamazonaws.com The development of new anthelmintic drugs is crucial due to the increasing problem of resistance to existing treatments.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. mdpi.com For instance, in the context of anti-inflammatory activity, the presence of electron-withdrawing groups like chloro (Cl) or nitro (NO₂) at the 5-position, or a methoxy (-OCH₃) group at the 4 or 6-position of the 2-aminobenzothiazole core, has been shown to enhance potency. researchgate.net
In anticancer research, the introduction of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. mdpi.com Similarly, substitutions at the 2 and 6-positions have shown significant anticancer potential. nih.gov The presence of hydrophobic moieties on the benzothiazole molecule is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in For example, the introduction of a more hydrophobic para-benzyloxy substituent has been shown to completely inhibit the proliferation of certain melanoma and leukemia cell lines, demonstrating excellent selectivity. nih.gov Furthermore, trifluoromethyl groups on the aromatic rings are generally well-tolerated by target enzymes. nih.gov
Influence of the Amine Position on Bioactivity
The position of the amine group on the benzothiazole ring system is a critical determinant of its biological activity. nih.gov In the case of 2-aminobenzothiazoles, this specific arrangement is a key structural feature for various pharmacological effects, including anti-inflammatory and central muscle relaxant properties. nih.govresearchgate.net Amidation of the 2-amino group has been shown to yield compounds with potent anti-inflammatory activity. nih.gov The reactivity and biological profile of benzothiazole derivatives are significantly influenced by substitutions at the 2-position of the thiazole ring. nih.gov
Correlations between Lipophilicity and Membrane Permeability with Bioactivity
The interplay between lipophilicity, membrane permeability, and biological activity is a cornerstone of medicinal chemistry. For a compound to be effective, it must often traverse cellular membranes to reach its target. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a key determinant of this transit.
Lipophilicity's Role in Bioactivity:
For benzothiazole derivatives, a clear correlation between lipophilicity and biological activity has been observed in various studies. Quantitative Structure-Activity Relationship (QSAR) analyses have indicated that the presence of hydrophobic groups on the benzothiazole scaffold can potentiate anticancer activity. The benzyloxy group in this compound, with its phenyl ring, contributes significantly to the molecule's lipophilic character. This increased lipophilicity is hypothesized to enhance the compound's ability to cross the lipid bilayers of cell membranes, thereby increasing its intracellular concentration and potential interaction with biological targets.
Membrane Permeability:
The ability of a compound to permeate cell membranes is not solely dependent on lipophilicity but also on factors such as molecular size, shape, and the presence of hydrogen bond donors and acceptors. The amine group at the 5-position of this compound can act as both a hydrogen bond donor and acceptor, potentially influencing its interaction with the polar head groups of the phospholipid bilayer.
The following table summarizes the general observed correlations for benzothiazole derivatives, which can be extrapolated to understand the potential behavior of this compound.
| Physicochemical Property | General Correlation with Bioactivity for Benzothiazole Derivatives | Postulated Implication for this compound |
| Lipophilicity (log P) | Increased lipophilicity often correlates with enhanced anticancer and antimicrobial activity up to a certain point. | The benzyloxy group increases lipophilicity, likely enhancing cell penetration and bioactivity. |
| Membrane Permeability | Good permeability is essential for reaching intracellular targets. | Expected to have moderate to good permeability, facilitating access to intracellular sites of action. |
| Hydrogen Bonding Capacity | Can influence solubility and interaction with membrane components and biological targets. | The 5-amino group provides hydrogen bonding capabilities, which may modulate permeability and target binding. |
Proposed Mechanisms of Action for Biological Effects
While the specific molecular targets of this compound have not been definitively elucidated in publicly available research, the broader class of benzothiazole derivatives has been shown to exert its biological effects through a variety of mechanisms. These proposed mechanisms provide a framework for understanding the potential pathways through which this compound may act.
Enzyme Inhibition:
A prominent mechanism of action for many benzothiazole derivatives is the inhibition of key enzymes involved in disease progression.
Kinase Inhibition: Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. nih.govnih.govacs.org These include Phosphoinositide 3-kinases (PI3Ks) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology. nih.gov It is plausible that this compound could interact with the ATP-binding site of such kinases. acs.org
Monoamine Oxidase (MAO) Inhibition: Structurally similar compounds, specifically 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, have been designed and evaluated as selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and a target in the treatment of Parkinson's disease. nih.govsemanticscholar.org This suggests a potential neurological application for derivatives of this class.
Induction of Apoptosis:
Many anticancer benzothiazoles are known to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various pathways:
Caspase Activation: The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Some benzothiazole derivatives have been shown to trigger this cascade.
Modulation of Bcl-2 Family Proteins: These proteins are key regulators of apoptosis, and some benzothiazoles can alter the balance between pro-apoptotic and anti-apoptotic members of this family.
Antimicrobial Mechanisms:
The antimicrobial activity of benzothiazoles is also attributed to specific molecular interactions.
Inhibition of Bacterial Enzymes: For instance, some derivatives have been investigated as inhibitors of MurB, an enzyme essential for the synthesis of the bacterial cell wall component peptidoglycan.
Disruption of Fungal Cell Membranes: In fungi, benzothiazoles may interfere with the integrity of the cell membrane, leading to cell death.
The following table outlines some of the proposed mechanisms of action for benzothiazole derivatives and their potential relevance to this compound.
| Proposed Mechanism of Action | Biological Target/Pathway | Potential Relevance to this compound |
| Anticancer Activity | Inhibition of protein kinases (e.g., PI3K, VEGFR-2) | The core structure is similar to known kinase inhibitors, suggesting a potential for this mechanism. |
| Induction of apoptosis | A common mechanism for anticancer benzothiazoles; could be a pathway for its cytotoxic effects. | |
| Neuroprotective Activity | Inhibition of Monoamine Oxidase B (MAO-B) | Analogs with a benzyloxy group have shown MAO-B inhibition, indicating a potential for neuroprotective effects. |
| Antimicrobial Activity | Inhibition of essential bacterial enzymes (e.g., MurB) | The benzothiazole scaffold is known to be active against various microbes through enzyme inhibition. |
Lack of Specific Research Data Precludes Article Generation
A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound that aligns with the requested article outline. The user's instructions mandated a strict focus on this specific molecule and a detailed structure centered on its theoretical and computational chemistry studies, including molecular docking, molecular dynamics, and quantum chemical calculations against a precise list of protein targets.
Despite extensive searches, no published studies were identified that have performed these specific computational analyses on "this compound". The existing body of research in this area focuses on derivatives or analogous compounds containing the benzothiazole scaffold, but not the exact compound of interest.
For instance, computational studies, including molecular docking and dynamics simulations, have been conducted on:
Benzothiazole-hydrazone and alkyloxy-substituted benzothiazole derivatives as inhibitors of Monoamine Oxidase B (MAO-B). nih.govdoaj.org
Benzothiazinone (BTZ) analogs targeting the DprE1 enzyme in Mycobacterium tuberculosis. plos.orgnih.gov
Various 2-aminobenzothiazole and pyrimido[2,1-b]benzothiazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govnih.govnih.gov
Benzothiazole-isothiourea and other benzothiazole-based compounds as modulators of Amyloid-β (Aβ) aggregation. nih.govnih.gov
2-substituted benzothiazoles as antagonists for the Histamine H3 receptor. nih.govnih.gov
While this research underscores the therapeutic potential of the broader benzothiazole chemical class, the findings are specific to the molecules studied and cannot be directly extrapolated to "this compound". Generating content on binding affinities, key interacting residues, complex stability, or electronic properties for this specific compound without direct research would amount to speculation and would not meet the required standards of scientific accuracy.
Due to the absence of specific data in the scientific literature for "this compound" corresponding to the detailed outline provided, it is not possible to generate the requested article while adhering to the strict requirements of accuracy and focus.
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR/QSTR) Modeling
In a typical QSAR study of benzothiazole (B30560) derivatives, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. These can include electronic descriptors (such as dipole moment and partial charges), steric descriptors (like molecular volume and surface area), and topological descriptors (which describe the connectivity of atoms). Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the observed biological activity.
A hypothetical QSAR model for a series of benzothiazole derivatives might take the following form:
Biological Activity (e.g., log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined from the regression analysis.
| Descriptor Type | Examples | Potential Influence on "2-(Benzyloxy)-1,3-benzothiazol-5-amine" Activity |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | The electronegative nitrogen and sulfur atoms in the benzothiazole core, along with the oxygen in the benzyloxy group, create a specific electronic distribution that can be crucial for receptor binding. |
| Steric | Molecular weight, van der Waals volume | The size and shape of the benzyloxy group can influence how the molecule fits into a biological target's active site. |
| Topological | Wiener index, Kier & Hall connectivity indices | These indices quantify the branching and connectivity of the molecule, which can be related to its overall shape and flexibility. |
| Hydrophobicity | LogP | The benzyloxy group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. |
In Silico Pharmacokinetic and Pharmacodynamic Predictions (e.g., BBB Permeability)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. For "this compound," various computational models can be used to estimate its likely behavior in the body.
One of the key pharmacokinetic parameters is the ability of a compound to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For drugs targeting the central nervous system, BBB permeability is essential, while for peripherally acting drugs, it is undesirable.
The prediction of BBB permeability is often based on molecular properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with high BBB permeability have a low molecular weight, a logP value between 1 and 3, a low polar surface area (typically less than 90 Ų), and a limited number of hydrogen bonds.
Based on the structure of "this compound," we can make some qualitative predictions about its ADMET properties. The presence of the benzyloxy group will increase its lipophilicity, which could favor absorption and BBB penetration. However, the amine group and the nitrogen and sulfur atoms in the benzothiazole ring contribute to the polar surface area and can form hydrogen bonds, which might counteract this effect.
Several computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab. These tools use large datasets of experimentally determined properties to build predictive models. A hypothetical in silico ADMET prediction for "this compound" is presented in the table below.
| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~270 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | Moderate to High | May have good absorption and membrane permeability. |
| Polar Surface Area (PSA) | Moderate | Influences cell permeability and BBB penetration. |
| Hydrogen Bond Donors | 1 (from the amine group) | Within the acceptable range for drug-likeness. |
| Hydrogen Bond Acceptors | 3 (N, S, O) | Within the acceptable range for drug-likeness. |
| BBB Permeability | Uncertain; likely to be predicted as borderline or permeable | The balance of lipophilicity and polarity will be a key determinant. |
| CYP450 Inhibition | Possible inhibitor of certain isoforms | Potential for drug-drug interactions. Benzothiazoles have been known to interact with cytochrome P450 enzymes. |
Prediction of Activity Spectra for Drug Discovery (PASS Prediction)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large training set of known drugs and bioactive compounds and their activities. The PASS algorithm analyzes the structure of a query compound and provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).
A PASS prediction for "this compound" would provide a broad overview of its potential therapeutic applications. Given the known biological activities of benzothiazole derivatives, it is likely that the PASS prediction would suggest activities such as anticancer, antimicrobial, anti-inflammatory, and possibly neuroprotective effects.
The Pa and Pi values range from 0 to 1. A high Pa value suggests that the compound is likely to exhibit a particular activity, and this can guide further experimental testing. For example, if the PASS prediction for "this compound" shows a high Pa for anticancer activity, this would provide a strong rationale for screening the compound in cancer cell lines.
A hypothetical PASS prediction for "this compound" might include the following activities:
| Predicted Biological Activity | Pa (Probability of being Active) | Pi (Probability of being Inactive) | Rationale based on Benzothiazole Scaffold |
|---|---|---|---|
| Antineoplastic | > 0.7 | < 0.1 | Many benzothiazole derivatives have demonstrated potent anticancer properties. |
| Antibacterial | > 0.6 | < 0.2 | The benzothiazole nucleus is a common feature in antibacterial agents. |
| Antifungal | > 0.5 | < 0.2 | Benzothiazoles have also been explored for their antifungal activities. |
| Anti-inflammatory | > 0.4 | < 0.3 | Some benzothiazole derivatives exhibit anti-inflammatory effects. |
| Monoamine oxidase B inhibitor | > 0.3 | < 0.1 | Certain substituted amines and heterocyclic compounds can inhibit MAO-B, relevant for neurodegenerative diseases. |
It is important to note that these computational predictions are theoretical and require experimental validation. However, they serve as a valuable starting point for guiding the research and development of new therapeutic agents based on the "this compound" scaffold.
Future Directions and Research Perspectives for 2 Benzyloxy 1,3 Benzothiazol 5 Amine
The benzothiazole (B30560) scaffold, a privileged bicyclic ring system, is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. ijpsr.comrsc.org The compound 2-(Benzyloxy)-1,3-benzothiazol-5-amine, as a member of this versatile class, represents a promising starting point for further drug discovery and development. The future research landscape for this compound is rich with possibilities, aiming to harness and enhance its therapeutic potential through strategic molecular design, expanded therapeutic applications, and deeper mechanistic understanding.
Q & A
Q. What are the key synthetic routes for preparing 2-(Benzyloxy)-1,3-benzothiazol-5-amine, and what critical reaction parameters must be controlled to optimize yield?
- Methodological Answer : The synthesis typically involves benzylation of a hydroxylated benzothiazole precursor. Critical steps include:
- Benzylation : Reacting 5-amino-1,3-benzothiazol-2-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous DMF. Temperature control (80–100°C) and reaction time (12–24 hours) are crucial to avoid side reactions like over-alkylation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm using HPLC (>95% purity) .
Key parameters: anhydrous conditions, stoichiometric excess of benzyl bromide (1.2–1.5 eq.), and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can researchers confirm the structural integrity of this compound following synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at position 2, amine at position 5). Look for characteristic shifts: ~δ 5.2 ppm (OCH₂Ph), δ 6.8–7.5 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₂N₂OS: 264.07 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals (solvent: DCM/hexane) and analyze diffraction patterns .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the biological activity of this compound against microbial targets?
- Methodological Answer : Design a tiered approach:
- In Vitro Screening : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods (CLSI guidelines) .
- Mechanistic Studies :
- Fluorescent Probes : Synthesize a fluorescent derivative (e.g., by introducing a dansyl group) to track cellular uptake via fluorescence microscopy .
- Enzyme Inhibition : Test activity against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays (NADPH oxidation at 340 nm) .
Q. How should researchers address discrepancies in observed biological activity data across different assay systems?
- Methodological Answer : Systematically evaluate variables:
- Compound Solubility : Use DMSO stocks (<1% v/v) and confirm solubility in assay buffers via dynamic light scattering (DLS). Poor solubility may lead to false negatives .
- Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., de-benzylated byproducts) .
- Assay Replication : Repeat assays in orthogonal systems (e.g., agar dilution vs. broth microdilution) and include positive controls (e.g., ciprofloxacin) to validate results .
Q. What advanced techniques are suitable for studying the interaction of this compound with biological targets?
- Methodological Answer : Employ biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., bacterial topoisomerase IV) on a sensor chip to measure binding affinity (KD) in real-time .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS. Focus on hydrogen bonding between the amine group and active-site residues (e.g., Asp/Glu) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., entropy-driven vs. enthalpy-driven) .
Data Contradiction Analysis
Q. How can researchers resolve conflicting data regarding the compound’s fluorescence properties in different solvent systems?
- Methodological Answer : Conduct solvatochromism studies:
- Solvent Polarity Screening : Measure fluorescence emission (λem) in solvents of varying polarity (e.g., hexane → water). A red shift with increasing polarity suggests intramolecular charge transfer (ICT) .
- Quantum Yield Calculation : Compare relative quantum yields (using quinine sulfate as a standard) to assess environmental effects. Low yields in polar protic solvents may indicate aggregation .
- DFT Calculations : Optimize the excited-state geometry using Gaussian09 to predict emission wavelengths and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
